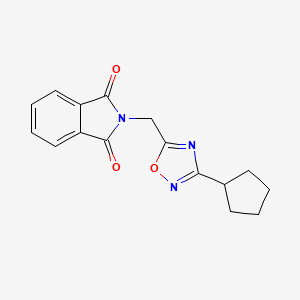

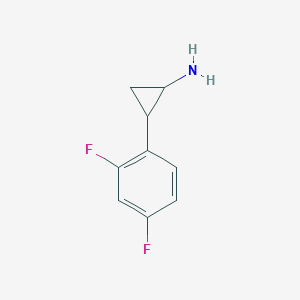

![molecular formula C12H16FN3O B2997545 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide CAS No. 878441-19-1](/img/structure/B2997545.png)

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Arylcycloalkylamines in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D(2)-like receptors, which is exemplified in several antipsychotic agents. The combination of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles with arylalkyl moieties contributes significantly to the selectivity and potency at these receptors, showcasing the compound's potential in developing antipsychotic medications (Sikazwe et al., 2009).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as a gold standard in the stereoselective synthesis of amines and their derivatives, highlighting the importance of structural diversity in piperidines, pyrrolidines, azetidines, and their derivatives. These compounds represent key structural motifs in many natural products and therapeutically applicable compounds, indicating the role of piperidine derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Acrylamide in Industry and Safety Concerns

Acrylamide, synthesized from compounds like 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide, finds extensive applications across various industries, including soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Its widespread use necessitates a thorough understanding of its formation, distribution in food, and impact on human health, driving research efforts to develop safer and more efficient processes (Friedman, 2003).

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitro-substituted benzene compounds, leading to various derivatives, showcases the compound's role in the nucleophilic aromatic substitution reactions. This mechanism, with rapid expulsion of the nitro group, opens avenues for the synthesis of novel compounds with significant pharmaceutical potential (Pietra & Vitali, 1972).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide in creating valuable intermediates for large-scale production, emphasizing the need for cost-effective and environmentally friendly synthesis methods (Qiu et al., 2009).

Eigenschaften

IUPAC Name |

4-(4-fluoroanilino)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)16-12(11(14)17)5-7-15-8-6-12/h1-4,15-16H,5-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIYSEXKUHNEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)